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This technical guide provides an in-depth analysis of CL05SR, a novel small-molecule
cyclophilin inhibitor, and its significant role in the regulation of the mitochondrial permeability
transition pore (MPTP). C105SR has demonstrated potent mitoprotective and hepatoprotective
properties, positioning it as a promising therapeutic candidate for conditions such as hepatic
ischemia-reperfusion injury (IRI). This document outlines the mechanism of action, quantitative
efficacy, experimental protocols, and relevant signaling pathways associated with C105SR.

Introduction to C105SR and Mitochondrial
Permeability Transition

The mitochondrial permeability transition pore (mPTP) is a non-specific, high-conductance
channel in the inner mitochondrial membrane.[1][2] Its prolonged opening is a critical event in
various forms of cell death, including necrosis and apoptosis, and is implicated in the
pathophysiology of numerous diseases, particularly ischemia-reperfusion injury.[1][3][4] A key
regulator of the mPTP is cyclophilin D (CypD), a mitochondrial matrix protein with peptidyl-
prolyl cis-trans isomerase (PPlase) activity.[1][2][4] By binding to and inhibiting CypD, the
opening of the mPTP can be prevented, thus protecting cells from death.[3][4][5]

C105SR is a novel, potent, and selective small-molecule inhibitor of cyclophilin D.[1][5][6] It
belongs to the family of small-molecule cyclophilin inhibitors (SMCypls) and has shown
superior mitoprotective properties compared to traditional macrocyclic cyclophilin inhibitors like
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cyclosporin A (CsA) and alisporivir.[1][5] C105SR effectively inhibits the PPlase activity of
CypD, leading to the inhibition of mMPTP opening, prevention of mitochondrial swelling, and an
increase in the calcium retention capacity of mitochondria.[1][6] These actions culminate in the
protection of cells against hypoxia/reoxygenation-induced death and significant reduction of
tissue damage in in vivo models of hepatic ischemia-reperfusion injury.[1][5][7]

Quantitative Data on the Efficacy of C105SR

The following tables summarize the quantitative data on the inhibitory and protective effects of
C105SR in comparison to other cyclophilin inhibitors.

Table 1: Inhibition of CypD PPlase Activity and Mitochondrial Swelling

o Ca2+-induced
CypD PPlase Activity IC50

Compound (M) Mitochondrial Swelling
IC50 (pM)

C105SR Not explicitly stated, but potent ~ 0.009 £ 0.001

C110SR Not explicitly stated 0.04 £ 0.005

C105 (racemic) Not explicitly stated 0.69 £ 0.05

C110 (racemic) Not explicitly stated 0.37 £ 0.006

Cyclosporin A (CsA) Not explicitly stated 0.05+0.01

Alisporivir (ALV) Not explicitly stated 0.05+£0.02

Data extracted from a study on novel cyclophilin inhibitors.[1]

Table 2: Enhancement of Mitochondrial Calcium Retention Capacity (CRC)
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c d (at 1 pM) Calcium Required to Induce mPTP
ompound (a
P H Opening (nmol Ca2+/mg protein)

Basal (Control) 160+ 8
EC50 values in the nanomolar range (specific
C105SR _
value not provided)
Cyclosporin A (CsA) 328+ 10
Alisporivir (ALV) 373 +£59

Data extracted from a study on novel cyclophilin inhibitors.[1]

Table 3: In Vitro and In Vivo Protective Effects of C105SR

) C105SR
Experimental . . .
Endpoint Concentration/Dos  Protective Effect
Model
e
Hypoxia/Reoxygenatio
i LDH Release 0.5 uM Reduced by ~75%
nin AML-12 cells
Hypoxia/Reoxygenatio o
i Cell Viability 0.5 uM Increased by ~75%
nin AML-12 cells
Mouse Model of . N
] Hepatocyte Necrosis 50 mg/kg (s.c.) Significantly reduced
Hepatic IRI
Mouse Model of o
Serum ALT Levels 50 mg/kg (s.c.) Significantly reduced

Hepatic IRI

Data extracted from various studies on C105SR.[6][7]

Signaling Pathway and Mechanism of Action

C105SR exerts its protective effects by directly targeting cyclophilin D and inhibiting its activity,
which in turn prevents the opening of the mitochondrial permeability transition pore. The
signaling cascade is initiated by cellular stress signals, such as those present during ischemia-
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reperfusion, leading to mitochondrial calcium overload and increased reactive oxygen species
(ROS).

Cellular Stress (e.g., Ischemia-Reperfusion)\ 4 Downstream Consequences

Mitochondrial Ca2+ Overload Activates Mitochondrial Swelling
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Figure 1: Signaling pathway of C105SR-mediated inhibition of mPTP opening.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Measurement of Mitochondrial Swelling

Objective: To assess the ability of CL05SR to inhibit Ca2+-induced mitochondrial swelling.
Protocol:

« Isolate liver mitochondria from mice.

e Energize the isolated mitochondria.

 Induce mitochondrial swelling by the addition of Ca2+.
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» Monitor the swelling by measuring the decrease in light absorbance at 540 nm in a
spectrophotometer.

o Perform experiments in the presence of varying concentrations of CL05SR, CsA, or ALV to
determine the concentration-dependent inhibition of swelling.

o Calculate the IC50 values based on the dose-response curves.[1]

Calcium Retention Capacity (CRC) Assay

Objective: To evaluate the effect of CLO5SR on the ability of mitochondria to sequester Ca2+
before mPTP opening.

Protocol:

Isolate mouse liver mitochondria.

e Suspend the mitochondria in a buffer containing a fluorescent Ca2+ indicator (e.g., Calcium
Green 5N).

e Add successive pulses of a known concentration of Ca2+ to the mitochondrial suspension.
e Monitor the extramitochondrial Ca2+ concentration using a fluorometer.

e The point at which the mitochondria can no longer sequester Ca2+ and release it back into
the buffer indicates mPTP opening.

o Calculate the total amount of Ca2+ taken up by the mitochondria before pore opening to
determine the CRC.

o Perform the assay in the presence and absence of C105SR and reference compounds to
assess their effect on CRC.[1]

In Vitro Hypoxia/Reoxygenation Model

Objective: To determine the protective effect of CL05SR against cell death induced by
hypoxia/reoxygenation.
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Protocol:

e Culture AML-12 hepatocytes.

e Pre-treat the cells with C105SR or control vehicle at various concentrations.

» Subject the cells to hypoxia (e.g., 1% O2) for a specified duration (e.g., 4 hours).

» Follow the hypoxic period with reoxygenation (e.g., 21% O2) for a further duration (e.g., 2
hours).

e Assess cell death and viability using multiple assays:

o Lactate Dehydrogenase (LDH) Release: Measure LDH activity in the culture medium as
an indicator of plasma membrane damage.

o Propidium lodide (PI) Staining: Use fluorescence microscopy to identify cells with
compromised plasma membranes that take up PI.

o Cell Viability Assays: Employ assays such as MTT or CellTiter-Glo to quantify the number
of viable cells.

o Caspase 3/7 Activity: Measure the activity of executioner caspases to assess apoptosis.[1]

[7]
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Figure 2: Experimental workflow for the in vitro hypoxia/reoxygenation model.

In Vivo Model of Hepatic Ischemia-Reperfusion Injury
(IRI)

Objective: To evaluate the hepatoprotective effects of CL05SR in a mouse model of liver IRI.

Protocol:

¢ Administer C105SR (e.g., 50 mg/kg, subcutaneous injection) or vehicle to mice prior to the

surgical procedure.
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 Induce partial hepatic ischemia by clamping the portal vein and hepatic artery supplying a
portion of the liver (e.g., 70%) for a defined period (e.g., 1 hour).

« Initiate reperfusion by removing the clamp.
o After a set reperfusion time, collect blood and liver tissue samples.
e Analyze serum for markers of liver injury, such as alanine aminotransferase (ALT).

e Process liver tissue for histological analysis to quantify the extent of hepatocyte necrosis.[1]

[7]

Conclusion

C105SR is a highly potent and promising inhibitor of cyclophilin D that demonstrates significant
protective effects against mitochondrial permeability transition-mediated cell death. Its ability to
inhibit mMPTP opening at nanomolar concentrations, coupled with its demonstrated efficacy in
preclinical models of ischemia-reperfusion injury, underscores its potential as a therapeutic
agent for a range of pathologies involving mitochondrial dysfunction. The detailed experimental
protocols and quantitative data presented in this guide provide a solid foundation for further
research and development of CL05SR and other novel SMCypls.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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